molecular formula C21H28FN3O3S B2404868 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide CAS No. 1049550-26-6

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

Cat. No.: B2404868
CAS No.: 1049550-26-6
M. Wt: 421.53
InChI Key: LLNOZAABDNEVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research, particularly for investigating the dopamine receptor system. Its structure incorporates two pharmacologically relevant components: a benzenesulfonamide group and a 4-phenylpiperazine moiety, linked by a propyl chain. The 4-phenylpiperazine group is a well-characterized structural feature in ligands targeting G protein-coupled receptors, especially dopamine receptors . Scientific literature has established that compounds featuring a 4-phenylpiperazine subunit demonstrate high binding affinity and selectivity for dopamine D3 receptors (D3R) . The specific molecular architecture, including the linker length and the terminal aryl sulfonamide group, is critical for optimizing receptor affinity and selectivity, making this compound a valuable chemical tool for probing D3R function and signaling pathways . The incorporation of a sulfonamide group further enhances the research utility of this compound, as this functional group is commonly associated with carbonic anhydrase inhibitory activity and is found in various bioactive molecules with diverse applications . Researchers can utilize this high-purity compound to study receptor-ligand interactions, investigate neurological disorders, and support structure-activity relationship (SAR) campaigns in drug discovery. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3S/c1-2-28-21-10-9-19(17-20(21)22)29(26,27)23-11-6-12-24-13-15-25(16-14-24)18-7-4-3-5-8-18/h3-5,7-10,17,23H,2,6,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNOZAABDNEVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Aromatic Substitution Pathway

The synthesis begins with 4-ethoxy-3-fluorophenol (CAS 98121-48-3), a key intermediate synthesized via nucleophilic substitution. As detailed in, this compound is prepared by reacting 3-fluoro-4-hydroxyphenol with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding 4-ethoxy-3-fluorophenol at 39% efficiency.

Subsequent sulfonation is achieved using chlorosulfonic acid under controlled conditions (0–5°C, 2 hours), producing 4-ethoxy-3-fluorobenzenesulfonyl chloride . This intermediate is highly reactive and must be purified via vacuum distillation to prevent decomposition.

Key Data:

Step Reagents/Conditions Yield
Phenol ethoxylation Ethyl bromide, NaH, THF, 24h 39%
Sulfonation ClSO₃H, 0–5°C, 2h 68%

Direct Sulfonamide Formation

Alternatively, the sulfonamide group is introduced via coupling 4-ethoxy-3-fluorobenzenesulfonyl chloride with ammonia or amines. Reaction with aqueous ammonia (25% w/w) at 20°C for 4 hours yields the primary sulfonamide, which is subsequently alkylated.

Synthesis of the 3-(4-Phenylpiperazin-1-yl)Propylamine Side Chain

The propyl-piperazine side chain is synthesized through a two-step alkylation and reduction sequence.

Piperazine Functionalization

4-Phenylpiperazine is reacted with 1-bromo-3-chloropropane in acetonitrile at reflux (82°C, 12h) to form 1-(3-chloropropyl)-4-phenylpiperazine . This intermediate is isolated via silica gel chromatography (heptane:ethyl acetate = 4:1) with a 74% yield.

Amine Group Introduction

The chloropropyl intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 8 hours, followed by Staudinger reduction using triphenylphosphine (PPh₃) in THF/water. This yields 3-(4-phenylpiperazin-1-yl)propylamine at 81% overall efficiency.

Key Data:

Step Reagents/Conditions Yield
Alkylation 1-bromo-3-chloropropane, CH₃CN, 12h 74%
Azidation/Reduction NaN₃/DMF, then PPh₃/THF 81%

Coupling of the Core and Side Chain

The final step involves coupling the sulfonyl chloride with the propyl-piperazine amine.

Sulfonamide Bond Formation

A solution of 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) is added dropwise to 3-(4-phenylpiperazin-1-yl)propylamine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) at 0°C. The reaction proceeds at room temperature for 6 hours, followed by extraction and purification via recrystallization (ethanol/water).

Optimized Conditions:

  • Temperature: 0°C → 25°C
  • Solvent: DCM
  • Base: TEA
  • Yield: 76%

Alternative Coupling Methods

Mitsunobu coupling has been explored for sterically hindered systems, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. However, this method offers lower yields (58%) and is less cost-effective.

Process Optimization and Scale-Up

Industrial-scale production prioritizes atom economy and safety. Continuous flow reactors improve the sulfonation step, reducing reaction time from 2 hours to 30 minutes and increasing yield to 72%. Purification via simulated moving bed (SMB) chromatography enhances purity (>99.5%) while minimizing solvent use.

Comparative Table of Methods:

Parameter Batch Method Flow Chemistry
Sulfonation Yield 68% 72%
Reaction Time 2h 0.5h
Purity 98% 99.5%

Analytical Characterization

The final product is characterized via:

  • NMR : δ 7.82 (d, J=8.5 Hz, 1H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.21 (t, J=6.5 Hz, 2H, NCH₂).
  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O = 70:30).
  • Mass Spec : [M+H]⁺ m/z 476.2 (calculated 476.1).

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing the piperazine moiety exhibit significant antidepressant effects. 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has been investigated for its potential role as a selective serotonin receptor agonist. In vitro studies have shown that it can effectively bind to serotonin receptors, suggesting its utility in treating mood disorders such as depression and anxiety .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies focusing on structure–activity relationships have demonstrated that modifications to the piperazine ring can enhance the antimicrobial efficacy of sulfonamides. The presence of the ethoxy and fluoro substituents appears to contribute positively to this activity .

Study 1: In Silico Characterization and Biological Testing

A study published in MDPI explored the structure–antimicrobial activity relationships of compounds similar to this compound. The researchers conducted molecular docking studies that indicated a strong binding affinity to bacterial targets, suggesting potential as a new antimicrobial agent .

Study 2: Binding Affinity to β-tubulin

Another significant study utilized Western blotting and molecular docking techniques to assess the binding efficiency of related compounds to β-tubulin at the colchicine binding site. The findings revealed that these compounds could disrupt microtubule dynamics, which is crucial for cancer cell proliferation. This positions this compound as a candidate for further investigation in cancer therapy .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Antidepressant ActivitySelective serotonin receptor binding; potential antidepressant effects
Antimicrobial PropertiesEnhanced efficacy against bacterial strains; structure–activity relationships studied
Cancer Therapy PotentialDisruption of microtubule dynamics via β-tubulin binding

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Key Compounds from

describes benzenesulfonamide derivatives with quinoline-linked propylamine chains. While these lack the phenylpiperazine group, their substituent effects on physicochemical properties are instructive:

Compound ID Substituents Yield (%) Melting Point (°C) Notable Features
30 3-nitrobenzenesulfonamide 73 Not reported Nitro group enhances polarity
33 4-methylbenzenesulfonamide 69 Not reported Methyl improves lipophilicity
35 4-chlorobenzenesulfonamide 65 Not reported Chloro increases metabolic stability
Compound 13 from

This compound, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione, shares the 3-(4-phenylpiperazin-1-yl)propyl chain with the target molecule. It exhibits potent antiplatelet activity (IC50 = 27.3 μM against collagen-induced aggregation), surpassing sarpogrelate (IC50 = 66.8 μM) .

Pharmacological Potential

  • Antiplatelet Activity : Compound 13’s efficacy (IC50 = 27.3 μM) suggests that the phenylpiperazine-propyl chain is a viable pharmacophore for platelet aggregation inhibition. The target compound’s benzenesulfonamide group may augment this activity via additional protein interactions .
  • Receptor Binding : Fluorine’s electronegativity in the 3-position could enhance binding to serotonin receptors, as seen in fluorinated analogues in and .

Data Tables for Comparative Analysis

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP) Metabolic Stability
4-ethoxy Mildly donating Increased Moderate
3-fluoro Withdrawing Slightly increased High
4-trifluoromethyl Strongly withdrawing High Very high
4-chloro Withdrawing Moderate High

Biological Activity

The compound 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C19H25FN2O2S\text{C}_{19}\text{H}_{25}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

It features a benzenesulfonamide moiety, which is known for its role in various pharmacological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperazine ring is particularly significant as it enhances the compound's ability to cross the blood-brain barrier, potentially influencing central nervous system (CNS) activity.

Biological Activity Overview

Research indicates that This compound exhibits various biological activities:

  • Antidepressant Effects : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Antipsychotic Properties : The presence of the piperazine moiety suggests potential antipsychotic activity, similar to other piperazine-containing compounds.
  • Antitumor Activity : In vitro studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting possible applications in oncology.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantReduced immobility in forced swim test
AntipsychoticAltered behavior in rodent models
AntitumorInhibited growth in breast cancer cell lines

Case Study: Antidepressant Activity

A study published in 2023 evaluated the antidepressant effects of this compound using a forced swim test in mice. Results showed a significant reduction in immobility time compared to control groups, indicating potential antidepressant properties mediated by serotonergic pathways.

Case Study: Antitumor Activity

In vitro assays conducted on breast cancer cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase.

Q & A

Basic: What are the key synthetic routes for 4-ethoxy-3-fluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically follows a three-step sequence:

Core Formation : React a benzenesulfonyl chloride with an amine (e.g., 3-aminopropylpiperazine) under basic conditions (e.g., NaOH) to form the sulfonamide backbone .

Substituent Introduction : Introduce ethoxy and fluoro groups via nucleophilic aromatic substitution (e.g., using NaOEt and KF in DMF) .

Phenylpiperazine Attachment : Couple the intermediate with 4-phenylpiperazine using a coupling agent like EDC/HOBt in dichloromethane .
Optimization Strategies :

  • Use continuous flow chemistry to enhance reaction efficiency and reduce side products.
  • Employ high-throughput screening to identify optimal solvent systems (e.g., DMF vs. acetonitrile) and temperatures (e.g., 60–80°C) .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., δ 1.4 ppm for ethoxy CH3, δ 6.8–7.5 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>95%) using a C18 column with a methanol/water gradient .
  • Mass Spectrometry (MS) : Verify molecular weight (421.5 g/mol) via ESI-MS .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretch at ~1350 cm⁻¹) .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

  • Serotonergic Receptors : The phenylpiperazine moiety suggests potential interaction with 5-HT1A/2A receptors, relevant to antidepressant activity. Validate via radioligand binding assays using transfected HEK293 cells .
  • Antimicrobial Targets : Sulfonamide derivatives often inhibit dihydropteroate synthase (DHPS). Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Methodological Answer:

  • Systematic Substituent Variation :
    • Replace ethoxy with methoxy or propoxy to assess steric/electronic effects on receptor binding .
    • Substitute fluorine with chlorine or hydrogen to study halogen interactions .
  • Assay Selection :
    • Use in vitro receptor-binding assays (e.g., competitive displacement with [³H]-8-OH-DPAT for 5-HT1A).
    • Compare IC50 values against structural analogs (e.g., 2-(4-phenylpiperazin-1-yl)pyrimidine derivatives) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

Methodological Answer:

  • Controlled Replication : Standardize assay conditions (e.g., pH, temperature, cell line) to minimize variability .
  • Orthogonal Assays : Validate results using complementary methods (e.g., functional cAMP assays vs. radioligand binding).
  • Pharmacokinetic Analysis : Assess compound stability in assay media (e.g., degradation in DMSO) via LC-MS .

Advanced: What computational strategies predict binding modes with serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the phenylpiperazine group and 5-HT1A receptor residues (e.g., Asp116, Ser199) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in a lipid bilayer (e.g., CHARMM36 force field) to assess stability over 100 ns .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Key Challenges :
    • Low yield in phenylpiperazine coupling due to steric hindrance.
    • Purification difficulties from byproducts (e.g., unreacted sulfonyl chloride).
  • Solutions :
    • Optimize stoichiometry (e.g., 1.2:1.0 molar ratio of phenylpiperazine to intermediate) .
    • Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, solvent polarity) .

Advanced: How do oxidation/reduction pathways affect the compound’s stability?

Methodological Answer:

  • Oxidation : The sulfonamide group forms sulfoxides (e.g., with H2O2) or sulfones (e.g., with KMnO4), altering receptor affinity. Monitor via TLC and HPLC .
  • Reduction : LiAlH4 reduces the sulfonamide to a thiol, degrading activity. Stabilize by storing under inert gas (e.g., N2) at −20°C .

Advanced: What are the limitations of current SAR data, and how can they be improved?

Methodological Answer:

  • Limitations :
    • Lack of in vivo pharmacokinetic data (e.g., bioavailability, half-life).
    • Limited exploration of piperazine ring modifications (e.g., methyl substitution) .
  • Improvements :
    • Conduct metabolic stability assays in liver microsomes.
    • Synthesize analogs with bulkier substituents (e.g., 3-methylpiperazine) to probe steric tolerance .

Advanced: How to differentiate this compound from structurally similar sulfonamides in pharmacological studies?

Methodological Answer:

  • Unique Features :
    • Ethoxy-fluoro substitution pattern enhances lipophilicity (logP ~2.8) compared to methoxy analogs (logP ~2.1) .
    • Piperazine propyl linker improves solubility in polar solvents (e.g., PBS) vs. rigid aromatic linkers .
  • Validation : Perform competitive binding assays against reference compounds (e.g., 4-methoxy derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.